N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide
Overview
Description
N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a benzylthio group, and a dichloroacetamide moiety, making it a subject of interest in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, have been used in the synthesis of various biologically active compounds .
Mode of Action
They activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichloroacetamide moiety, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichloroacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2-chloroacetamide
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
Uniqueness
N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dichloro-N-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NOS/c17-14(18)15(23)22-12-6-1-2-7-13(12)24-9-10-4-3-5-11(8-10)16(19,20)21/h1-8,14H,9H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNPRXDVNLTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)Cl)SCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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